molecular formula C11H11N3O5 B224388 2-((4-Pyridinylcarbonyl)hydrazono)pentanedioic acid CAS No. 1152-31-4

2-((4-Pyridinylcarbonyl)hydrazono)pentanedioic acid

Cat. No. B224388
CAS RN: 1152-31-4
M. Wt: 265.22 g/mol
InChI Key: CCBSJXHUMYNUKH-MDWZMJQESA-N
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Description

2-((4-Pyridinylcarbonyl)hydrazono)pentanedioic acid, also known as PHED, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PHED is a hydrazone derivative of pyridine-4-carboxylic acid and pentanedioic acid. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In

Scientific Research Applications

Crystal Structure and Biological Studies

A study by Parveen et al. (2018) synthesized a hydrazone ligand derived from methyl carbazate and α-ketoglutaric acid, which is structurally similar to 2-((4-Pyridinylcarbonyl)hydrazono)pentanedioic acid. This compound demonstrated potential applications in radical scavenging, DNA binding, antimicrobial activity, and cytotoxicity towards breast cancer cell lines. The silver complex of this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli (Parveen, Govindarajan, Puschmann, & Revathi, 2018).

Antioxidant Activity of Hydrazinoquinoline Derivatives

Romanenko and Kozyr (2022) researched 4-hydrazinoquinoline derivatives, which share structural similarities with the compound . These derivatives showed notable antioxidant properties, with some exceeding comparative drugs in their effects. This study highlights the promise of these compounds as antioxidants and protectors against oxidative stress (Romanenko & Kozyr, 2022).

Metal-Organic Coordination Polymers

Yang et al. (2011) synthesized trifunctional amino acid derivatives containing carboxylate, amine, and pyridine groups. These compounds were used as ligands to create coordination networks with potential applications in magnetic and photoluminescent properties (Yang, Xie, Zou, Sun, & Wu, 2011).

Fluorescent Chemo-Sensing and Biological Imaging

Rahman et al. (2017) investigated salicylaldehyde-based hydrazones for their "turn on" fluorescent response to aluminum ions. This research could have implications in chemo-sensing and living cell imaging, demonstrating the potential biomedical applications of hydrazone compounds (Rahman, Ali, Khan Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).

Cytotoxic Activity of Hydrazone Derivatives

In another study, Parveen et al. (2020) synthesized metal Schiff base complexes and explored their cytotoxicity against human breast cancer cells. The zinc cobaltite spinel derived from these complexes demonstrated promising results, underlining the clinical importance of such compounds (Parveen, Premkumar, Nguyen, Govindarajan, Manikandan, Anandasadagopan, & Vijayakumar, 2020).

properties

CAS RN

1152-31-4

Molecular Formula

C11H11N3O5

Molecular Weight

265.22 g/mol

IUPAC Name

(2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid

InChI

InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+

InChI Key

CCBSJXHUMYNUKH-MDWZMJQESA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C(\CCC(=O)O)/C(=O)O

SMILES

C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O

synonyms

(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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